molecular formula C15H16O4 B11853315 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol CAS No. 4289-31-0

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol

Katalognummer: B11853315
CAS-Nummer: 4289-31-0
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: OOVZRXJZSNEUPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features two hydroxyl groups attached to a benzene ring, making it a phenolic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of phenolate ions, which can participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups at different positions.

    Resorcinol (1,3-dihydroxybenzene): Another isomer with hydroxyl groups at different positions.

    Hydroquinone (1,4-dihydroxybenzene): Shares the 1,4-dihydroxybenzene structure but lacks the propyl group.

Uniqueness

2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol is unique due to the presence of both the 2,5-dihydroxyphenyl and 1,4-dihydroxybenzene moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

4289-31-0

Molekularformel

C15H16O4

Molekulargewicht

260.28 g/mol

IUPAC-Name

2-[3-(2,5-dihydroxyphenyl)propyl]benzene-1,4-diol

InChI

InChI=1S/C15H16O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9,16-19H,1-3H2

InChI-Schlüssel

OOVZRXJZSNEUPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)CCCC2=C(C=CC(=C2)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.